molecular formula C26H43NO5 B593819 Glycochenodeoxycholic acid-d4 CAS No. 1201918-16-2

Glycochenodeoxycholic acid-d4

Cat. No.: B593819
CAS No.: 1201918-16-2
M. Wt: 453.6 g/mol
InChI Key: GHCZAUBVMUEKKP-PKIQRPOYSA-N
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Description

Glycochenodeoxycholic Acid-d4, also known as Chenodeoxycholylglycine-d4, is a deuterium-labeled bile acid. It is formed in the liver from chenodeoxycholate and glycine. This compound acts as a detergent to solubilize fats for absorption and is itself absorbed. This compound is primarily used in scientific research as a stable isotope-labeled compound .

Mechanism of Action

Target of Action

Glycochenodeoxycholic acid-d4 (GCDCA-d4) is a deuterium-labeled form of Glycochenodeoxycholic acid . The primary target of GCDCA-d4 is the 7-alpha-hydroxysteroid dehydrogenase enzyme . This enzyme is involved in the metabolism of steroids and plays a crucial role in the conversion of primary bile acids to secondary bile acids .

Mode of Action

GCDCA-d4, like its non-deuterated form, acts as a detergent that solubilizes fats for absorption . It interacts with its target enzyme, altering its activity and thus influencing the metabolism of steroids and bile acids .

Biochemical Pathways

The primary biochemical pathway affected by GCDCA-d4 is the bile acid synthesis pathway . By interacting with the 7-alpha-hydroxysteroid dehydrogenase, GCDCA-d4 can influence the conversion of primary bile acids to secondary bile acids . This can have downstream effects on lipid digestion and absorption, as well as various signaling pathways mediated by bile acids .

Pharmacokinetics

As a bile acid, it is known to be absorbed and distributed in the body, participating in the enterohepatic circulation . Its deuterated form may exhibit altered pharmacokinetic properties, potentially affecting its bioavailability .

Result of Action

The primary result of GCDCA-d4 action is the solubilization of fats, facilitating their absorption . Additionally, GCDCA-d4 has been reported to induce apoptosis in hepatocytes , which could have significant implications for liver health and disease.

Action Environment

The action of GCDCA-d4, like other bile acids, can be influenced by various environmental factors. These can include diet, gut microbiota composition, and liver health, all of which can impact bile acid synthesis and metabolism . Furthermore, the deuterium labeling of GCDCA-d4 could potentially influence its stability and efficacy under different environmental conditions .

Biochemical Analysis

Biochemical Properties

Glycochenodeoxycholic acid-d4, like its non-deuterated counterpart, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reduces the formation of cholic acid in primary human hepatocytes . The nature of these interactions is primarily due to its detergent-like properties, which allow it to solubilize fats for absorption .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to induce apoptosis in hepatocytes . This influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to induce apoptosis in hepatocytes, an effect that can be blocked by the protein kinase C (PKC) inhibitor chelerythrine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Given its role in fat solubilization and absorption, it is likely to be found in areas of the cell involved in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycochenodeoxycholic Acid-d4 involves the incorporation of deuterium into Glycochenodeoxycholic Acid. This process typically includes the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s isotopic purity. The production is carried out under controlled conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Glycochenodeoxycholic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Glycochenodeoxycholic Acid-d4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a stable isotope-labeled compound for tracing and quantifying chemical reactions.

    Biology: Employed in studies of bile acid metabolism and transport.

    Medicine: Utilized in pharmacokinetic and metabolic studies to understand drug interactions and effects.

    Industry: Applied in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycochenodeoxycholic Acid-d4 is unique due to its deuterium labeling, which makes it a valuable tool in scientific research. The incorporation of deuterium allows for precise tracing and quantification in metabolic studies, providing insights into the pharmacokinetics and dynamics of bile acids .

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1/i8D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCZAUBVMUEKKP-PKIQRPOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167643
Record name N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201918-16-2
Record name N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201918-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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